1-(Cyclopent-1-en-1-ylmethyl)cyclopentane-1-carbaldehyde
Description
1-(Cyclopent-1-en-1-ylmethyl)cyclopentane-1-carbaldehyde is a bicyclic aldehyde featuring a cyclopentane ring substituted with a carbaldehyde group and a cyclopentene-methyl moiety. The cyclopentene ring introduces conjugation and steric effects, influencing both reactivity and physical properties. Below, we compare this compound with structurally related aldehydes, focusing on synthesis, properties, and applications.
Properties
Molecular Formula |
C12H18O |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
1-(cyclopenten-1-ylmethyl)cyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C12H18O/c13-10-12(7-3-4-8-12)9-11-5-1-2-6-11/h5,10H,1-4,6-9H2 |
InChI Key |
VJYUMFKDMRTZOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CC2=CCCC2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Cyclopentane-1-carbaldehyde Core
The cyclopentane-1-carbaldehyde moiety can be prepared by catalytic vapor phase dehydration of tetrahydropyran-2-methanol derivatives, as established in patented methods. The process involves:
- Starting from tetrahydropyran-2-methanol or its alkyl-substituted derivatives.
- Catalytic dehydration and isomerization in the vapor phase to yield cyclopentane carbaldehydes with the same carbon count.
- The tetrahydropyran-2-methanols themselves are prepared by hydrogenation of 3,4-dihydro-1,2-pyran-2-carboxaldehydes, which are obtained from dimerization of α,β-unsaturated aldehydes such as acrolein.
- Hydrogenation is typically carried out using Raney nickel catalysts under elevated temperature (>50 °C) and high hydrogen pressure (>1500 psi), converting the dihydropyran ring and reducing the formyl group to hydroxymethyl, which can then be dehydrated to the cyclopentane carbaldehyde.
This method provides a versatile route to cyclopentane-1-carbaldehydes, which can serve as the aldehyde core in the target compound.
Example Synthetic Route (Hypothetical)
| Step | Reaction | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Dimerization of acrolein | Acrolein, hydroquinone inhibitor, heat | 3,4-Dihydro-1,2-pyran-2-carboxaldehyde |
| 2 | Hydrogenation | Raney Ni, H2, methanol, >50°C, >1500 psi | Tetrahydropyran-2-methanol |
| 3 | Catalytic vapor phase dehydration | Dehydration catalyst, vapor phase | Cyclopentane-1-carbaldehyde |
| 4 | Preparation of cyclopent-1-en-1-ylmethyl halide | Cyclopentene, halogenation reagents | Cyclopent-1-en-1-ylmethyl halide |
| 5 | Coupling | Cyclopentane-1-carbaldehyde, cyclopent-1-en-1-ylmethyl halide, base or organometallic reagent | 1-(Cyclopent-1-en-1-ylmethyl)cyclopentane-1-carbaldehyde |
This route integrates classical organic transformations and catalytic steps to assemble the target molecule.
Analytical Data and Properties
While specific analytical data for 1-(Cyclopent-1-en-1-ylmethyl)cyclopentane-1-carbaldehyde is limited in literature, related compounds such as 1-cyclopentene-1-carbaldehyde have well-characterized properties:
These data help guide purification and handling during synthesis.
Research Findings and Literature Survey
- The patent US2480990A provides a comprehensive method for producing cyclopentane carbaldehydes from tetrahydropyran-2-methanols, which is a key step in preparing the aldehyde core.
- No direct commercial or experimental synthesis of 1-(Cyclopent-1-en-1-ylmethyl)cyclopentane-1-carbaldehyde is widely reported in public databases, indicating it may require custom synthesis.
- Related compounds such as 1-[(cyclopent-1-en-1-yl)methyl]cyclohexane-1-carbaldehyde are commercially available, suggesting similar synthetic strategies apply.
- The preservation of the cyclopentene double bond during synthesis is critical and requires mild conditions during coupling steps to avoid unwanted hydrogenation or rearrangements.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reactions | Advantages | Limitations |
|---|---|---|---|---|
| Catalytic dehydration of tetrahydropyran-2-methanol | Tetrahydropyran-2-methanol (from acrolein dimer) | Vapor phase dehydration, isomerization | High yield of cyclopentane carbaldehyde core | Requires high pressure hydrogenation and catalytic setup |
| Halide substitution/coupling | Cyclopent-1-en-1-ylmethyl halide + cyclopentane-1-carbaldehyde | Nucleophilic substitution or organometallic addition | Direct C-C bond formation | Sensitive to alkene hydrogenation, regioselectivity concerns |
| Wittig or olefination | Cyclopentanone derivatives | Olefination to introduce cyclopentene | Control over alkene geometry | Multi-step, requires strong bases |
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopent-1-en-1-ylmethyl)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon, forming imines or acetals.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, PCC, Dess-Martin periodinane.
Reduction: NaBH₄, LiAlH₄.
Substitution: Ammonia (NH₃), alcohols (ROH).
Major Products:
Oxidation: Corresponding carboxylic acid.
Reduction: Corresponding primary alcohol.
Substitution: Imines, acetals.
Scientific Research Applications
1-(Cyclopent-1-en-1-ylmethyl)cyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of 1-(Cyclopent-1-en-1-ylmethyl)cyclopentane-1-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in protein function and cellular processes. The compound’s unique structure allows it to interact with specific enzymes and receptors, potentially modulating their activity.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key Observations :
Key Observations :
Physical and Chemical Properties
Key Observations :
- The cyclopentene-methyl group likely reduces polarity compared to hydroxylated analogs (e.g., 1-methylcyclopentanol ), favoring organic phase reactions.
- Predicted densities (~0.83–0.85 g/cm³) align with typical bicyclic hydrocarbons .
Biological Activity
1-(Cyclopent-1-en-1-ylmethyl)cyclopentane-1-carbaldehyde is a cyclopentane derivative with potential biological activity and applications in medicinal chemistry. This compound, characterized by its unique structure, has garnered interest for its possible interactions with biological targets and its implications in drug development.
Chemical Structure and Properties
The molecular formula of 1-(Cyclopent-1-en-1-ylmethyl)cyclopentane-1-carbaldehyde is , with a molecular weight of approximately 150.22 g/mol. The compound features a cyclopentene ring and an aldehyde functional group, which may contribute to its reactivity and biological interactions.
Biological Activity Overview
Research indicates that compounds similar to 1-(Cyclopent-1-en-1-ylmethyl)cyclopentane-1-carbaldehyde exhibit various biological activities, including:
- Antimicrobial Activity: Certain cyclopentene derivatives have shown effectiveness against a range of bacterial strains, suggesting potential as antimicrobial agents.
- Antitumor Properties: Some studies have indicated that related compounds may inhibit tumor cell proliferation, making them candidates for cancer therapy.
- Neuraminidase Inhibition: Cyclopentane derivatives have been explored for their ability to inhibit neuraminidase, an enzyme critical for viral replication, particularly in influenza viruses .
Research Findings
Several studies have investigated the biological activity of cyclopentane derivatives. Below are key findings relevant to 1-(Cyclopent-1-en-1-ylmethyl)cyclopentane-1-carbaldehyde:
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of cyclopentene derivatives demonstrated that certain modifications to the structure enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The introduction of electron-withdrawing groups increased the potency of these compounds, suggesting that 1-(Cyclopent-1-en-1-ylmethyl)cyclopentane-1-carbaldehyde could be similarly effective if optimized.
Case Study 2: Neuraminidase Inhibition
Research into neuraminidase inhibitors has highlighted the role of cyclopentane structures in blocking viral entry into host cells. Compounds with similar frameworks were found to disrupt the enzyme's function, providing a pathway for developing antiviral drugs targeting influenza.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
